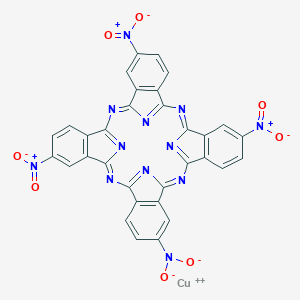
Diclometide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diclometide is a non-steroidal anti-inflammatory drug (NSAID) that is used to treat pain, fever, and inflammation. It is also known as diclofenac sodium and is commonly used for the treatment of arthritis, migraine headaches, and menstrual cramps. Diclometide is a potent inhibitor of cyclooxygenase (COX), an enzyme that is responsible for the production of prostaglandins, which are involved in the inflammatory response.
Mécanisme D'action
Diclometide exerts its anti-inflammatory and analgesic effects by inhibiting the activity of COX, which is responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are responsible for the pain, fever, and swelling associated with inflammation. By inhibiting COX, diclometide reduces the production of prostaglandins, thereby reducing inflammation and relieving pain.
Biochemical and Physiological Effects
Diclometide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of cytokines, which are involved in the inflammatory response. Diclometide has also been shown to inhibit the production of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation. In addition, diclometide has been shown to increase the production of nitric oxide (NO), which has anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
Diclometide has a number of advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also well-characterized and has been extensively studied, making it a reliable tool for investigating the mechanisms of inflammation and pain. However, diclometide also has some limitations. It has been shown to have some toxic effects on certain cell types, and its effects may vary depending on the specific cell type and experimental conditions.
Orientations Futures
There are a number of future directions for research on diclometide. One area of interest is the potential use of diclometide in the treatment of cancer. Further studies are needed to investigate the mechanisms by which diclometide inhibits cancer cell growth and to determine its effectiveness in vivo. Another area of interest is the potential use of diclometide in the treatment of neurodegenerative diseases such as Alzheimer's disease. Diclometide has been shown to have neuroprotective effects in vitro, and further studies are needed to investigate its potential therapeutic use in vivo. Finally, there is a need for further studies to investigate the potential toxic effects of diclometide on different cell types and to determine the optimal experimental conditions for its use in lab experiments.
Méthodes De Synthèse
Diclometide is synthesized by the reaction of 2-[(2,6-dichlorophenyl)amino]benzeneacetic acid with sodium hydroxide to form the sodium salt of diclofenac. The reaction is carried out in a solvent such as water or ethanol and the product is purified by recrystallization.
Applications De Recherche Scientifique
Diclometide has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in the treatment of various inflammatory conditions such as rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis. Diclometide has also been investigated for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Propriétés
Numéro CAS |
17243-49-1 |
|---|---|
Nom du produit |
Diclometide |
Formule moléculaire |
C14H20Cl2N2O2 |
Poids moléculaire |
319.2 g/mol |
Nom IUPAC |
3,5-dichloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide |
InChI |
InChI=1S/C14H20Cl2N2O2/c1-4-18(5-2)7-6-17-14(19)11-8-10(15)9-12(16)13(11)20-3/h8-9H,4-7H2,1-3H3,(H,17,19) |
Clé InChI |
KJBUBVMOTCYBPX-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCNC(=O)C1=C(C(=CC(=C1)Cl)Cl)OC |
SMILES canonique |
CCN(CC)CCNC(=O)C1=C(C(=CC(=C1)Cl)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




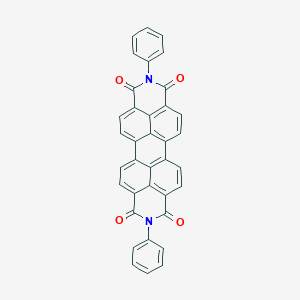

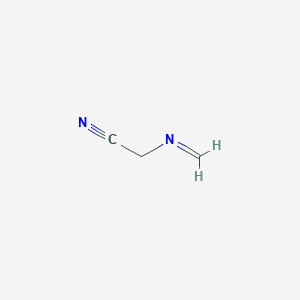

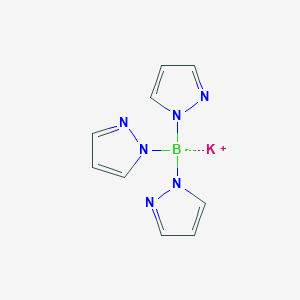

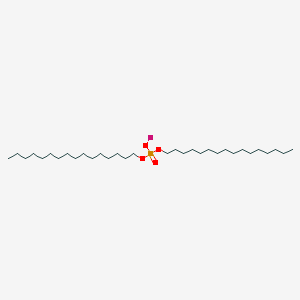

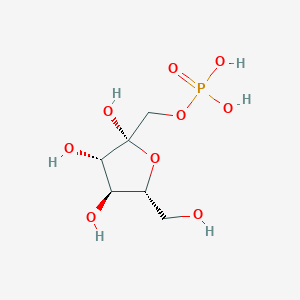

![(4Ar,6S,7R,8S,8aS)-6-methoxy-2-phenyl-7-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol](/img/structure/B91350.png)
